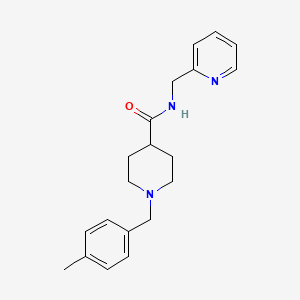
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based designer drugs. It was first synthesized in the early 2000s and has gained popularity in the scientific community due to its potential applications in research.
Wirkmechanismus
The exact mechanism of action of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which is responsible for feelings of pleasure and euphoria. Additionally, this compound has been shown to have an analgesic effect, meaning it can reduce pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter that is responsible for pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, meaning it stays in the body for a longer period of time, allowing for longer experiments. However, one limitation is its potential for abuse, which requires strict regulation and control.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is its use as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has potential as a pain reliever, and further research could focus on its effectiveness in treating chronic pain. Finally, research could focus on the long-term effects of this compound use, including its potential for addiction and tolerance.
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research in the areas of addiction and pain. However, its potential for abuse requires strict regulation and control.
Synthesemethoden
The synthesis of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-pyridinemethanol to form 4-methylbenzyl 2-pyridinemethanol. The resulting compound is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used in various scientific research studies, including studies on the central nervous system, addiction, and pain. It has been shown to have potential as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has been used in studies on the effects of drugs on the brain and has been shown to have potential as a pain reliever.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-7-17(8-6-16)15-23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNAYXCMCYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)

![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
